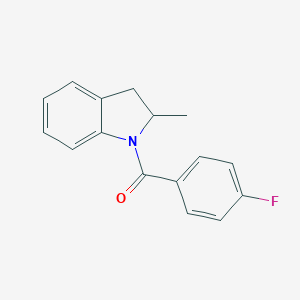

4-Fluorophenyl 2-methylindolinyl ketone

描述

4-Fluorophenyl 2-methylindolinyl ketone is an indole-derived compound characterized by a 4-fluorophenyl substituent and a 2-methylindolinyl ketone backbone. Its synthesis involves a novel route utilizing Woollins' reagent and 4-fluoro-$ N $-(2-oxo-2-phenylethyl)benzamide, as reported by Cordes et al. (2011) . The compound crystallizes in a monoclinic system ($ P2_1/c $) with unit cell parameters $ a = 7.790 \, \text{Å} $, $ b = 17.125 \, \text{Å} $, $ c = 8.811 \, \text{Å} $, and $ \alpha = 110.274^\circ $, highlighting a nonplanar geometry attributed to steric repulsion from the 4-fluorophenyl group . Notably, its indole N–H group engages in unconventional interactions with π systems rather than classical hydrogen bonding, a feature critical to its molecular packing .

属性

分子式 |

C16H14FNO |

|---|---|

分子量 |

255.29 g/mol |

IUPAC 名称 |

(4-fluorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |

InChI |

InChI=1S/C16H14FNO/c1-11-10-13-4-2-3-5-15(13)18(11)16(19)12-6-8-14(17)9-7-12/h2-9,11H,10H2,1H3 |

InChI 键 |

VJMGAJVAHFVIMF-UHFFFAOYSA-N |

SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |

规范 SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-methylindolinyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-methyl-2,3-dihydro-1H-indole with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 4-Fluorophenyl 2-methylindolinyl ketone can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

4-Fluorophenyl 2-methylindolinyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom in the 4-fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

4-Fluorophenyl 2-methylindolinyl ketone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-Fluorophenyl 2-methylindolinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Geometry and Binding

4-Azaindole Derivatives

- Structural Features : 4-Azaindoles incorporate a pyridyl moiety and 4-fluorophenyl group, enabling dual interactions: (i) hydrogen bonding between the pyridyl nitrogen and Met 109, and (ii) hydrophobic filling of a Thr 106 pocket by the 4-fluorophenyl group .

- Key Difference : The 4-azaindole nitrogen forms a hydrogen bond with Lys 53, enhancing inhibitory potency compared to 5-azaindoles lacking this interaction .

- Synthesis: Prepared via condensation of ketones (e.g., compound 121) with 3-amino-2-chloropyridine under acidic conditions .

Methoxy-Substituted Indoles

- Structural Features : Methoxy derivatives (e.g., 4-methoxy-2-methylbenzaldehyde) exhibit planar geometries due to reduced steric bulk compared to fluorophenyl substituents .

- Electronic Effects : Methoxy groups donate electron density via resonance, contrasting with the electron-withdrawing nature of fluorine, altering reactivity and binding affinities .

Naphtho-Annulated Porphyrins

- Planarity: Compounds lacking 4-fluorophenyl groups adopt flat geometries, whereas fluorophenyl-substituted analogs (e.g., ligand 1NF) remain nonplanar due to steric clashes .

Hydrogen Bonding vs. π Interactions

- 4-Fluorophenyl 2-Methylindolinyl Ketone : Prefers indole N–H···π interactions, as observed in its crystal structure, diverging from conventional hydrogen bonding seen in analogs like Schmelter et al.’s indoles .

- Konno et al.’s Indoles: Feature nitro or methyl groups that facilitate classical hydrogen bonds with carboxylate or amine residues, influencing solubility and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。